3X FLAG Peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

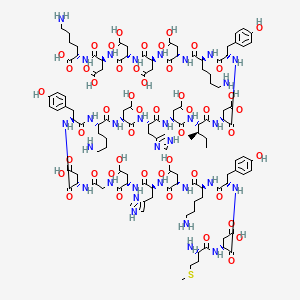

3X FLAG Peptide is a synthetic peptide with a 3-time repeated DYKXXD motif.

Aplicaciones Científicas De Investigación

Polymer for Peptide Tag Recognition : A study by Gómez-Arribas et al. (2020) developed molecularly imprinted polymers (MIPs) selective to the FLAG tag by hierarchical imprinting, offering an efficient and cost-effective alternative for bioaffinity columns in biotechnology applications (Gómez-Arribas et al., 2020).

Binding Protein Identification in V. Cholerae : Research by Shin et al. (2020) discovered a FLAG-antibody-reactive protein in Vibrio cholerae, which can be useful for protein abundance measurements and protein-protein interaction studies in living cells (Shin et al., 2020).

Protein-complexes Purification : Koskela et al. (2020) developed a method for the isolation of 3x FLAG-tagged proteins from Synechocystis, allowing for the fast isolation of low abundant protein complexes with excellent purity (Koskela et al., 2020).

Binding Specificity of Anti-FLAG M2 Antibody : A study by Srila and Yamabhai (2013) used phage display technology to identify critical amino acid residues responsible for the binding of FLAG peptide to the anti-FLAG M2 antibody (Srila & Yamabhai, 2013).

Chimeric High-Affinity Anti-FLAG Antibody : Ikeda et al. (2017) developed a chimeric high-affinity anti-FLAG antibody for improved immunohistochemical analysis, particularly useful in mouse tissue studies (Ikeda et al., 2017).

Peptide Therapeutics : The study by Fosgerau and Hoffmann (2015) highlights the growing interest in peptides in pharmaceutical research and development, including the exploration of new peptide design routes (Fosgerau & Hoffmann, 2015).

Magnetic Imprinted Polymers for FLAG-Tagpeptide Recognition : Lafuente-González et al. (2023) reported the development of molecularly imprinted polymers (MIPs) selective to the FLAG® tag, offering an efficient and simple method in protein purification using FLAG® tag (Lafuente-González et al., 2023).

Site-Specific Gene Editing Using Peptide Nucleic Acids (PNAs) : Research by Ricciardi et al. (2018) discusses the potential of PNAs in targeted gene editing, highlighting their application in the treatment of genetic disorders (Ricciardi et al., 2018).

Monoclonal Antibody Sequencing : Peng et al. (2021) presented a method for the sequencing of monoclonal antibodies, including the anti-FLAG-M2 mouse monoclonal antibody, which is essential for understanding antigen binding and therapeutic use (Peng et al., 2021).

Propiedades

Fórmula molecular |

C₁₂₀H₁₆₉N₃₁O₄₉S |

|---|---|

Peso molecular |

2861.87 |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C120H169N31O49S/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200)/t56-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,98+/m1/s1 |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N |

Secuencia |

One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.